8-Azido-2'-deoxyadenosine

概要

説明

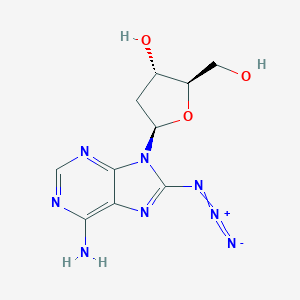

8-Azido-2'-deoxyadenosine (CAS 131265-35-5) is a modified nucleoside derivative of 2'-deoxyadenosine, characterized by the substitution of a hydrogen atom at the 8-position of the adenine base with an azide (-N₃) group. Its molecular formula is C₁₀H₁₂N₈O₃, with a molecular weight of 292.25 g/mol . This compound is primarily utilized in bioorthogonal "click chemistry" reactions due to the high reactivity of its azide moiety, enabling efficient conjugation with cyclooctyne derivatives to form stable triazole adducts . Applications include biotin tagging for in vivo visualization and oligonucleotide synthesis, where its phosphoramidite derivative facilitates site-specific incorporation into DNA strands .

準備方法

Synthesis via Nucleophilic Substitution of 8-Bromo-2'-deoxyadenosine

Preparation of 8-Bromo-2'-deoxyadenosine

8-Bromo-2'-deoxyadenosine (8-Br-dA) serves as the primary precursor. It is synthesized by brominating 2'-deoxyadenosine (dA) using bromine in an acetate buffer (pH 4.3) and methanol .

Reaction conditions :

Azidation of 8-Bromo-2'-deoxyadenosine

8-Br-dA undergoes nucleophilic substitution with sodium azide (NaN) to yield 8-N-dA .

Procedure :

-

Dissolve 8-Br-dA in dimethylformamide (DMF).

-

Add excess NaN (3 equivalents).

-

Heat at 60°C for 16–24 hours.

-

Purify via silica gel chromatography or crystallization.

Key Data :

Mechanistic Insight :

The reaction proceeds via an SAr mechanism, where the electron-deficient C8 position of 8-Br-dA facilitates azide substitution .

Solid-Phase Synthesis in Oligonucleotide Contexts

Incorporation as a Phosphoramidite

For oligonucleotide synthesis, 8-Br-dA is first converted into a phosphoramidite derivative. Post-assembly, the bromo group is replaced with azido .

Steps :

-

Phosphoramidite Preparation : Protect 8-Br-dA with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups.

-

Oligonucleotide Assembly : Incorporate the phosphoramidite into the oligonucleotide chain using solid-phase synthesis.

-

Post-Synthesis Azidation : Treat with lithium azide (LiN) in anhydrous DMF .

Key Data :

Advantages :

-

Enables site-specific incorporation into long oligonucleotides.

-

Avoids stability issues during standard ammonia deprotection .

Comparative Analysis of Methods

Efficiency and Scalability

-

Solution-Phase Azidation : Higher yield (75%) but requires purification .

-

Solid-Phase Approach : Lower overall yield due to stepwise synthesis but ideal for oligonucleotide applications .

Stability Considerations

8-N-dA decomposes under prolonged ammonia treatment (>6 days at 55°C), forming 8-amino-2'-deoxyadenosine .

Decomposition Data :

化学反応の分析

Nucleophilic Substitution with Amines

8-Azido-2'-deoxyadenosine undergoes efficient conversion to 8-amino-2'-deoxyadenosine (8-amino-dA) when treated with aqueous ammonia or primary/secondary amines. This reaction proceeds via nucleophilic displacement of the azido group, offering a high-yield synthetic route for 8-aminoadenine derivatives .

Key Findings:

-

Aqueous Ammonia (30%):

-

Methanolic Ammonia (5M):

-

Primary Amines (e.g., Methylamine):

-

Secondary Amines (e.g., Dimethylamine):

Mechanistic Insight:

The reaction involves amine attack at the C8 position, displacing the azide group (N₃⁻) to form 8-amino-dA. This pathway is cleaner and faster compared to analogous reactions with 8-bromo-2'-deoxyadenosine, which produce mixtures of 8-amino-dA and 8-oxo-dA .

Stability Under Ammonia Treatment

Prolonged exposure to ammonia (e.g., during oligonucleotide deprotection) leads to gradual decomposition:

| Condition | Time | Products Observed (%) |

|---|---|---|

| 30% aqueous NH₃, 55°C | 6 days | 8-amino-dA (90%) |

| 5M NH₃/MeOH, 55°C | 6 days | 8-amino-dA (47%), unreacted (53%) |

This contrasts with 8-bromo-dA, which forms 8-oxo-dA as a side product under similar conditions .

Challenges in Azide-Bromide Exchange

Attempts to synthesize 8-azido-dA from 8-bromo-dA using sodium azide in DMF failed due to sodium salt precipitation, highlighting solvent-dependent limitations .

Reaction with Diamines

Treatment with 1,6-diaminohexane (1M aqueous solution) at 55°C yields 8-amino-dA within 5 hours, demonstrating utility in functionalizing nucleosides for bioconjugation .

科学的研究の応用

Bioconjugation and Click Chemistry

The azido group allows for selective bioconjugation through click chemistry, enabling researchers to attach various functional groups to biomolecules. This technique is particularly useful for labeling DNA or RNA with fluorescent tags or biotin for further analysis .

Table 1: Click Chemistry Applications of 8-Azido-dA

Photoaffinity Labeling

8-Azido-dA can be used as a photoaffinity probe to study protein-nucleic acid interactions. Upon UV light exposure, it forms covalent bonds with nearby proteins, facilitating the identification of specific binding partners involved in DNA synthesis and repair mechanisms .

Case Study: Protein Interaction Studies

In one study, researchers incorporated 8-Azido-dATP into DNA and exposed it to UV light, resulting in covalent attachment to DNA polymerases. This approach allowed for detailed mapping of enzyme binding sites and elucidation of substrate specificity .

DNA Replication Dynamics

Incorporating 8-Azido-dATP into newly synthesized DNA enables researchers to differentiate between newly synthesized and pre-existing strands. This application aids in tracking DNA replication dynamics and studying the machinery involved in this critical biological process .

This compound exhibits biological activity akin to natural nucleotides, allowing it to be incorporated into DNA during replication. Its ability to activate RNase L makes it a candidate for therapeutic applications, particularly in antiviral strategies where RNase L's role is crucial .

Table 2: Biological Activities of 8-Azido-dA

作用機序

The mechanism of action of 8-Azido-2’-deoxyadenosine involves its incorporation into DNA, where it acts as a photoreactive analog. Upon exposure to ultraviolet light, the azido group generates nitrenes, which form covalent bonds with nearby molecules, leading to DNA-protein crosslinking. This property is exploited in photoaffinity labeling to study molecular interactions and identify binding sites.

類似化合物との比較

The following analysis compares 8-Azido-2'-deoxyadenosine with structurally or functionally related nucleoside analogues, emphasizing differences in chemical properties, biological activity, and applications.

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| This compound | 131265-35-5 | C₁₀H₁₂N₈O₃ | 292.25 | 8-azido substitution | Click chemistry, bioconjugation |

| Cordycepin (3'-deoxyadenosine) | 73-03-0 | C₁₀H₁₃N₅O₃ | 251.24 | 3'-deoxy sugar | Antitrypanosomal, cancer research |

| Vidarabine (Ara-A) | 5536-17-4 | C₁₀H₁₃N₅O₄ | 267.24 | Arabinose sugar moiety | Antiviral therapy (e.g., herpes) |

| 3'-Azido-2',3'-dideoxyadenosine | 66323-44-2 | Not specified | Not specified | 3'-azido, 2',3'-dideoxy sugar | Antiviral research (analogue of AZT) |

| 8-Bromo-2'-deoxyadenosine | Not provided | C₁₀H₁₂BrN₅O₃ | 330.15 | 8-bromo substitution | Synthetic intermediate |

生物活性

8-Azido-2'-deoxyadenosine (8-Azido-dA) is a modified nucleoside that has garnered attention for its unique biological properties and potential applications in molecular biology and biochemistry. This article provides a comprehensive overview of the biological activity of 8-Azido-dA, including its synthesis, mechanisms of action, and specific applications in research.

Chemical Structure and Properties

8-Azido-dA features an azido group () at the 8-position of the adenine base, which significantly alters its reactivity compared to unmodified nucleosides. This modification allows 8-Azido-dA to participate in photochemical reactions, making it a valuable tool for studying biomolecular interactions.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Azido group at the 8-position | Photoreactive; used for labeling proteins and nucleic acids |

| 8-Bromo-2'-deoxyadenosine | Bromine at the 8-position | Less reactive than azido; used for different modifications |

| 2-Azido-2'-deoxyinosine | Azido group at the 2-position | Similar applications as 8-azido derivatives |

| 5-Azidouridine | Azido group at the 5-position | Useful for RNA modifications; higher reactivity |

Synthesis of this compound

The synthesis of 8-Azido-dA typically involves several key steps, starting from deoxyadenosine derivatives. The most common method includes bromination followed by nucleophilic substitution with sodium azide, resulting in high yields of the azido compound:

- Bromination : Deoxyadenosine is treated with bromine to introduce a bromine atom at the 8-position.

- Nucleophilic Displacement : The brominated product is then reacted with sodium azide, replacing the bromine with an azido group.

- Purification : The resulting product is purified using chromatographic techniques.

Interaction with Biomolecules

8-Azido-dA exhibits notable biological activity due to its ability to form covalent bonds with biomolecules upon exposure to ultraviolet light. This characteristic enables it to selectively label proteins and nucleic acids, facilitating real-time studies of molecular interactions within living cells. For instance, when incorporated into oligonucleotides, it allows researchers to track cellular processes and signaling pathways effectively.

Case Studies

-

Labeling Studies : Research has demonstrated that oligonucleotides containing 8-Azido-dA can selectively label target proteins in living cells. This has been instrumental in visualizing protein interactions and dynamics during cellular processes.

- Example : A study showed that when cells were treated with oligonucleotides containing 8-Azido-dA and exposed to UV light, specific proteins were covalently labeled, allowing for their identification through mass spectrometry.

-

Conversion to Amino Derivatives : In aqueous solutions containing ammonia or primary amines, 8-Azido-dA can be converted to 8-amino-2'-deoxyadenosine with high efficiency. This reaction is significant for synthesizing modified nucleotides used in constructing stable oligonucleotides .

- Yield Data :

- After treatment with aqueous ammonia at 55°C:

- Conversion rates were observed as follows:

- 20 hours : 45%

- 3 days : 62%

- 6 days : 90%

- Conversion rates were observed as follows:

- After treatment with aqueous ammonia at 55°C:

- Yield Data :

Applications in Molecular Biology

The unique properties of 8-Azido-dA make it valuable in various applications:

- Photoaffinity Labeling : It serves as a photoaffinity probe for studying protein-nucleic acid interactions by covalently binding to nearby amino acids upon UV exposure.

- Bioconjugation : Its reactivity allows for bioconjugation applications, where it can be used to attach fluorescent tags or other molecules to proteins or nucleic acids.

- Mechanistic Studies : It can compete with natural deoxyribonucleoside triphosphates for binding sites on DNA polymerases, providing insights into enzyme mechanisms and substrate specificity.

Q & A

Basic Research Questions

Q. What are the structural and chemical properties of 8-Azido-2'-deoxyadenosine, and how do they influence its reactivity in experimental settings?

- This compound (C₁₀H₁₂N₈O₃, MW 292.25) features an azido group (-N₃) at the 8-position of the adenine base and a deoxyribose sugar. This azide moiety enables click chemistry applications (e.g., cycloaddition with alkynes), while the deoxyribose backbone ensures compatibility with DNA synthesis machinery. The compound’s reactivity is sensitive to light and temperature, necessitating controlled storage conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use nitrile gloves and a full chemical-resistant suit to prevent skin contact. Work in a fume hood with adequate ventilation to avoid inhalation. Store the compound in a desiccated, dark environment to prevent azide degradation. Contaminated materials must be disposed of as hazardous waste .

Q. How is this compound synthesized for oligonucleotide incorporation?

- Synthesis involves bromination of 2'-deoxyadenosine at the 8-position, followed by azide substitution using lithium azide in DMF at 70°C. The N6-position is protected with dimethylformamidine to prevent side reactions during solid-phase DNA synthesis. The resulting phosphoramidite derivative (e.g., compound 16 in ) is compatible with automated oligonucleotide synthesizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for converting this compound to 8-amino-2'-deoxyadenosine derivatives?

- Treatment with aqueous methylamine (40%) at room temperature achieves near-quantitative conversion to 8-amino-2'-deoxyadenosine. Alternative methods using hydrogen gas and palladium catalysts are less efficient due to side reactions. Reaction progress should be monitored via HPLC to ensure purity >95% .

Q. What experimental strategies mitigate contradictions in azide stability during oligonucleotide synthesis?

- Conflicting reports on azide stability under basic conditions (e.g., ammonia treatment) necessitate pH-controlled environments. For example, substituting aqueous ammonia with methylamine minimizes azide decomposition while maintaining oligonucleotide integrity. Pre-synthesis stability assays using TLC or mass spectrometry are recommended .

Q. How does this compound enhance triplex DNA stability in gene-silencing applications?

- The azido group stabilizes Hoogsteen base-pairing in triplex structures by participating in hydration spine interactions within the minor groove. This modification increases triplex melting temperatures (ΔTₘ +5–8°C) compared to unmodified adenosines, as confirmed by thermal denaturation assays .

Q. What methodological challenges arise when using this compound in click chemistry-based biomolecular tagging?

- Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., compound 5 in ) requires anhydrous acetonitrile/water (3:1) to maximize yield. Competing copper-catalyzed reactions must be avoided to prevent DNA backbone damage. Post-reaction purification via size-exclusion chromatography removes unreacted cyclooctynes .

Q. Data Analysis and Interpretation

Q. How should researchers validate the incorporation efficiency of this compound in synthetic oligonucleotides?

- Use MALDI-TOF mass spectrometry to confirm molecular weight matches theoretical values (±1 Da). PAGE or capillary electrophoresis assesses purity, while enzymatic digestion (e.g., phosphodiesterase I) followed by HPLC quantifies azide retention at the 8-position .

Q. What statistical approaches address variability in triplex stabilization assays using this compound-modified oligonucleotides?

- Perform triplicate thermal denaturation experiments with ±0.5°C precision. Apply ANOVA to compare ΔTₘ values across modified vs. unmodified sequences. Use circular dichroism (CD) spectroscopy to corroborate structural consistency .

特性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYTRHMNNPRNR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。